(1S,6R)-Bicyclo[4.1.0]heptan-2-amine;hydrochloride is a bicyclic amine compound characterized by a unique structure that includes a seven-membered ring fused with a three-membered ring. The compound is notable for its specific stereochemistry, which contributes to its distinct chemical and biological properties. The molecular formula of this compound is , and it has a molecular weight of approximately 147.646 g/mol .
The compound is classified as an organic amine and falls under the category of bicyclic compounds. Its unique structure allows it to be utilized in various scientific applications, particularly in medicinal chemistry and organic synthesis.
The synthesis of (1S,6R)-Bicyclo[4.1.0]heptan-2-amine;hydrochloride typically involves several key steps:
In industrial settings, large-scale synthesis may employ optimized reaction conditions, such as continuous flow reactors, to enhance yield and purity .
The molecular structure of (1S,6R)-Bicyclo[4.1.0]heptan-2-amine;hydrochloride can be represented in various formats:
Cl.NC1CCCC2CC12
InChI=1S/C7H13N.ClH/c8-7-3-1-2-5-4-6(5)7;/h5-7H,1-4,8H2;1H
.This compound's bicyclic structure allows for specific interactions with biological targets due to its spatial configuration.
(1S,6R)-Bicyclo[4.1.0]heptan-2-amine;hydrochloride can undergo several chemical reactions:
These reactions highlight the versatility of the compound in synthetic organic chemistry.
The mechanism of action for (1S,6R)-Bicyclo[4.1.0]heptan-2-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors within biological systems. The bicyclic structure enables it to fit into binding sites with high specificity, leading to modulation of various biological pathways. The precise pathways and targets depend on the functional groups present on the compound and its application context .
The compound is stable under standard laboratory conditions but should be stored appropriately (often at -10 degrees Celsius) to maintain integrity .
(1S,6R)-Bicyclo[4.1.0]heptan-2-amine;hydrochloride has several significant applications in scientific research:
This compound's unique properties make it valuable for ongoing research in various fields of chemistry and biology, enhancing our understanding of complex molecular interactions and potential therapeutic applications.
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.:
CAS No.: 1426938-62-6
CAS No.: 52277-33-5